molecular formula C8H6BrNO B1272177 2-(2-Bromophenoxy)acetonitrile CAS No. 90004-90-3

2-(2-Bromophenoxy)acetonitrile

Cat. No.: B1272177
CAS No.: 90004-90-3
M. Wt: 212.04 g/mol
InChI Key: VNMBGABMQPZLCO-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)acetonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

2-(2-Bromophenoxy)acetonitrile is involved in various synthesis processes. For instance, it reacts with phenols under carbon monoxide pressure in the presence of palladium catalysts to produce 3-phenoxy-1,3-dihydro-1-isobenzofuranones, a class of compounds with high yields and significance in chemical synthesis (Cho, Baek, & Shim, 1999). Additionally, its role in the synthesis of (3-benzylbenzofuran-2-yl)(phenyl)methanones through a one-pot domino process involving Sonogashira coupling and carbanion-yne cyclization has been demonstrated (Kishore & Satyanarayana, 2022).

Molecular Studies and Electrochemistry

In molecular studies, this compound has been utilized in the formation of specific compounds. For instance, its reaction with hydrogen cyanide leads to the formation of (2-bromophenyl)(hydroxy)acetonitrile, which has been studied for its crystal structure, exhibiting intermolecular hydrogen bonding (Betz, Betzler, & Klüfers, 2007). In electrochemistry, it is used in various studies, such as in the polarographic method to study complex formation in solutions, which can involve interactions between halide ions and lithium cation or acids in acetonitrile (Hojo, Nagai, Hagiwara, & Imai, 1987).

Chemical Reactions and Photolysis

This compound is involved in various chemical reactions. For example, its photolysis in acetonitrile leads to the formation of β-bromopropiophenones, demonstrating a 1,2-Br shift reaction which is a part of eco-friendly organic synthesis due to its solvent-free nature (An, Moon, & Park, 2018).

Applications in Polymer Chemistry

In the field of polymer chemistry, this compound is used in SET-LRP (Single Electron Transfer Living Radical Polymerization) processes in mixtures of acetonitrile with water, proving its utility in the synthesis of polymers (Enayati, Jezorek, Smail, Monteiro, & Percec, 2016).

Safety and Hazards

2-(2-Bromophenoxy)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), and harmful in contact with skin (H312). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2-(2-bromophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBGABMQPZLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370163
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-90-3
Record name 2-(2-bromophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed 2-bromophenol (5.1 g, 29.48 mmol, 1.00 equiv), 2-bromoacetonitrile (5.3 g, 44.19 mmol, 1.50 equiv), potassium carbonate (8 g, 57.97 mmol, 2.00 equiv), N,N-dimethylformamide (20 mL). The resulting solution was stirred overnight at 60° C. in an oil bath. The resulting solution was diluted with 5×50 mL of EA. The organic layer was washed with 50 mL of H2O. Organic layers were collected and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:100). This resulted in 6 g (96%) of 2-(2-bromophenoxy)acetonitrile as a brown solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(2-Bromophenoxy)acetonitrile in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones?

A1: this compound serves as a crucial building block in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [] The synthetic strategy involves a domino reaction initiated by an intermolecular Sonogashira coupling between this compound and various terminal acetylenes. This coupling is followed by an intramolecular 5-exo-dig carbanion-yne cyclization, ultimately leading to the formation of the desired (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The presence of the bromine atom in this compound is essential for the initial Sonogashira coupling reaction.

Q2: What are the advantages of using this synthetic approach over other methods for synthesizing substituted benzofurans?

A2: The research highlights several advantages of this synthetic pathway: []

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